![molecular formula C12H9F2NO4 B13679732 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13679732.png)
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid
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Overview
Description
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic acid is a fluorinated isoxazole derivative characterized by a difluoromethoxy-substituted phenyl ring at the 3-position of the isoxazole core and a methyl group at the 5-position. Isoxazole derivatives are widely studied for their antimicrobial, anti-inflammatory, and enzyme-inhibitory properties .
Preparation Methods
The synthesis of 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves several steps, typically starting with the preparation of the difluoromethoxyphenyl precursor. This precursor is then subjected to a series of reactions, including cyclization and carboxylation, to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Chemical Reactions Analysis
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.
Scientific Research Applications
3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[2-(Difluoromethoxy)phenyl]-5-methylisoxazole-4-carboxylic Acid involves its interaction with specific molecular targets. The difluoromethoxy group plays a crucial role in enhancing the compound’s binding affinity to these targets. The pathways involved include inhibition of certain enzymes and modulation of receptor activities, which contribute to its biological effects .
Comparison with Similar Compounds
The compound’s structural and functional similarities to other isoxazole carboxylic acids allow for comparative analysis of substituent effects on biological activity, solubility, and stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Isoxazole Carboxylic Acid Derivatives
Key Findings
Substituent Effects on Bioactivity: Electron-withdrawing groups (e.g., trifluoromethyl, nitro) enhance antimicrobial and enzyme-inhibitory activities. For example, nitrophenyl-substituted amides (e.g., compound 9e in ) exhibit superior antibacterial activity compared to non-nitrated analogs . The difluoromethoxy group in the target compound may balance lipophilicity and metabolic stability, akin to roflumilast, a PDE4 inhibitor with a difluoromethoxy moiety (IC₅₀: 0.8 nM in neutrophils) .
Physicochemical Properties: Solubility: Carboxylic acid derivatives generally exhibit pH-dependent solubility. Halogenated phenyl groups (e.g., chloro, fluoro) reduce aqueous solubility but improve membrane permeability .
Safety and Handling: The chloro-fluoro analog (CAS 3919-74-2) is classified as hazardous under GHS guidelines, requiring stringent safety protocols . No direct safety data are available for the difluoromethoxy derivative, but its ester precursors (e.g., ethyl 3-(2,3-difluorophenyl)-5-methylisoxazole-4-carboxylate) suggest similar handling precautions .
Research Implications and Gaps
- Pharmacological Potential: The difluoromethoxy substituent’s role in PDE4 inhibition (as seen in roflumilast) warrants further investigation for anti-inflammatory applications .
- Synthetic Utility : The compound’s carboxylic acid group enables derivatization into amides or esters, as demonstrated in and , which could expand its therapeutic scope.
- Data Limitations : Direct comparative studies on potency, toxicity, and pharmacokinetics are absent in the provided evidence, highlighting the need for targeted in vitro and in vivo assays.
Properties
Molecular Formula |
C12H9F2NO4 |
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Molecular Weight |
269.20 g/mol |
IUPAC Name |
3-[2-(difluoromethoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H9F2NO4/c1-6-9(11(16)17)10(15-19-6)7-4-2-3-5-8(7)18-12(13)14/h2-5,12H,1H3,(H,16,17) |
InChI Key |
TVXZNBKWOQEBSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2OC(F)F)C(=O)O |
Origin of Product |
United States |
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